α,β-Unsaturated Ketone Position Dictates Autophagy Modulation: Head-to-Head Comparison of C-1 vs C-4 Regioisomers
The α,β-unsaturated ketone in 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- is positioned at C-1 to C-3, conferring a distinct conjugation pattern relative to the C-4 to C-6 regioisomer (1,7-bis(4-hydroxyphenyl)-4-hepten-3-one, designated BE1). In the BE1 compound, this structural feature enables potent autophagy suppression in lung cancer cells, as evidenced by increased LC3-II and p62/SQSTM1 protein accumulation. Critically, pharmacological rescue with rapamycin reversed BE1-induced apoptosis, confirming the mechanistic linkage between autophagy flux inhibition and cell death that is specific to this regioisomer [1]. The C-1 regioisomer (target compound) exhibits a distinct electronic distribution in its Michael acceptor moiety, suggesting altered nucleophilic target selectivity relative to BE1 [2].
| Evidence Dimension | Autophagy modulation and apoptosis induction |
|---|---|
| Target Compound Data | Not available in comparable assay |
| Comparator Or Baseline | 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1): Induced apoptosis via autophagy suppression in A549, H460, H1299 cells |
| Quantified Difference | Regioisomer-specific activity: C-4 compound active; C-1 compound activity unknown due to lack of direct comparative data |
| Conditions | Lung cancer cell lines (A549, H460, H1299); 24h treatment; rapamycin rescue assay |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for studies targeting autophagy pathways, as substitution with the C-4 compound would introduce confounding p38-mediated effects not present with the C-1 compound.
- [1] Jung HJ, Song KS, Son YK, Seong JK, Kim SY, Oh SH. 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one from Betula platyphylla induces apoptosis by suppressing autophagy flux and activating the p38 pathway in lung cancer cells. Phytother Res. 2020;34(1):126-138. View Source
- [2] CHEBI:228652 - (1E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one. European Bioinformatics Institute, EMBL-EBI. View Source
